

Removing unreacted anthranilic acid from the product mixture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Formylamino)benzoic acid

Cat. No.: B1329779

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Technical Support Center: Purification of Anthranilic Acid

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted anthranilic acid from product mixtures.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with unreacted anthranilic acid. What is the best method to remove it?

A1: The optimal method depends on the properties of your desired product. The most common and effective techniques are acid-base extraction, recrystallization, and column chromatography. Since anthranilic acid has both a basic amino group and an acidic carboxylic acid group, its solubility is highly dependent on pH, which can be exploited for easy separation.
[\[1\]](#)[\[2\]](#)

- For products stable in acidic conditions and soluble in a water-immiscible organic solvent: An acidic wash (e.g., with 1M HCl) is highly effective. The anthranilic acid will form a water-soluble hydrochloride salt and move into the aqueous layer, leaving your product in the organic layer.[\[3\]](#)[\[4\]](#)

- For solid products: Recrystallization is a powerful purification technique.^{[5][6]} The choice of solvent is critical; the ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while anthranilic acid remains soluble at low temperatures. Ethanol and water are common solvents for this purpose.^[7]
- For complex mixtures or when high purity is essential: Column chromatography is the method of choice, though it is more resource-intensive.

Q2: I tried recrystallizing my product, but it's still impure and colored. What went wrong?

A2: Several factors can lead to an unsuccessful recrystallization:

- **Incorrect Solvent Choice:** The solvent may be dissolving the anthranilic acid and your product equally well, or your product may be too soluble even at low temperatures. It is crucial to select a solvent where the solubility of your product and the impurity (anthranilic acid) differ significantly.^[6]
- **Colored Impurities:** Anthranilic acid can form colored oxidation or self-condensation products, especially when heated in solution.^[7] To remove these, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities.^{[8][9]}
- **Cooling Too Quickly:** Rapid cooling can trap impurities within the crystals of your product. Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of purer crystals.^[6]
- **Insufficient Washing:** After filtration, the collected crystals should be washed with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.^[9]

Q3: Can I use a basic wash to remove anthranilic acid?

A3: Yes, a basic wash (e.g., with saturated sodium bicarbonate solution) can also be effective, provided your desired product is not acidic and is stable under basic conditions. The base will deprotonate the carboxylic acid group of anthranilic acid, forming a water-soluble sodium anthranilate salt that will partition into the aqueous layer.^[1] This method is particularly useful if your product is sensitive to acid but stable in mild base.

Q4: What is sublimation and can it be used for this purpose?

A4: Sublimation is a process where a solid transitions directly into a gas, which then re-solidifies on a cold surface. Anthranilic acid sublimates at around 200°C.[\[2\]](#) If your product has a significantly higher boiling point and is thermally stable, sublimation can be an effective, solvent-free purification method.[\[10\]](#)

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
Product remains in the aqueous layer during acidic extraction.	Your product may also be basic and forming a salt.	Check the pKa of your product. If it is basic, consider using recrystallization or chromatography. Alternatively, use a basic wash if your product is not acidic.
An emulsion forms during solvent extraction.	The organic and aqueous layers have similar densities or high concentrations of dissolved species.	Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which often helps break emulsions. [3]
No crystals form upon cooling during recrystallization.	The solution is not supersaturated; too much solvent was used, or the product is highly soluble.	Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some of the solvent to increase the concentration and attempt to cool again. [6]
Product "oils out" instead of crystallizing.	The boiling point of the solvent is higher than the melting point of your product, or the product is too impure.	Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the issue persists, a different solvent with a lower boiling point may be needed, or a preliminary purification step (like an acid wash) may be required.

Low yield after recrystallization.

Too much solvent was used; crystals were washed with warm solvent; product is significantly soluble in cold solvent.

Use the minimum amount of boiling solvent needed for dissolution. Always wash crystals with a minimal amount of ice-cold solvent.^[6] Consider a different solvent system if solubility losses are too high.

Quantitative Data: Solubility of Anthranilic Acid

Understanding the solubility of anthranilic acid is key to designing effective purification protocols, especially for recrystallization.

Solvent	Temperature	Solubility (g/100 mL)	Reference
Water	20 °C	0.35 - 0.45	^[2] ^[11]
Water	25 °C	0.572	^[2]
Water	Hot	Soluble	^[8]
Ethanol	-	Soluble	^[1] ^[2]
Methanol	-	Soluble	^[1]
Diethyl Ether	-	Soluble	^[2]
Chloroform	-	Very Soluble	^[2]
Benzene	-	Slightly Soluble	^[2]
n-Heptane	-	Insoluble	^[12]

Note: The solubility of anthranilic acid in water increases in both acidic and basic conditions due to salt formation.^[1]^[13]

Experimental Protocols

Protocol 1: Removal by Acidic Wash (Liquid-Liquid Extraction)

This method is ideal for non-basic, acid-stable products dissolved in a water-immiscible organic solvent.

- **Dissolution:** Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
- **First Wash:** Add an equal volume of 1M hydrochloric acid (HCl) to the funnel.
- **Extraction:** Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
- **Separation:** Allow the two layers to separate fully. The unreacted anthranilic acid is now protonated and has moved into the lower aqueous layer as aniline hydrochloride.[3]
- **Drain:** Drain and discard the aqueous layer.
- **Repeat:** Repeat the wash with 1M HCl two more times to ensure complete removal.
- **Neutralization & Final Washes:** Wash the organic layer once with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid) and then once with brine (to remove excess water).[3]
- **Drying and Concentration:** Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and remove the solvent under reduced pressure to yield the purified product.[3]

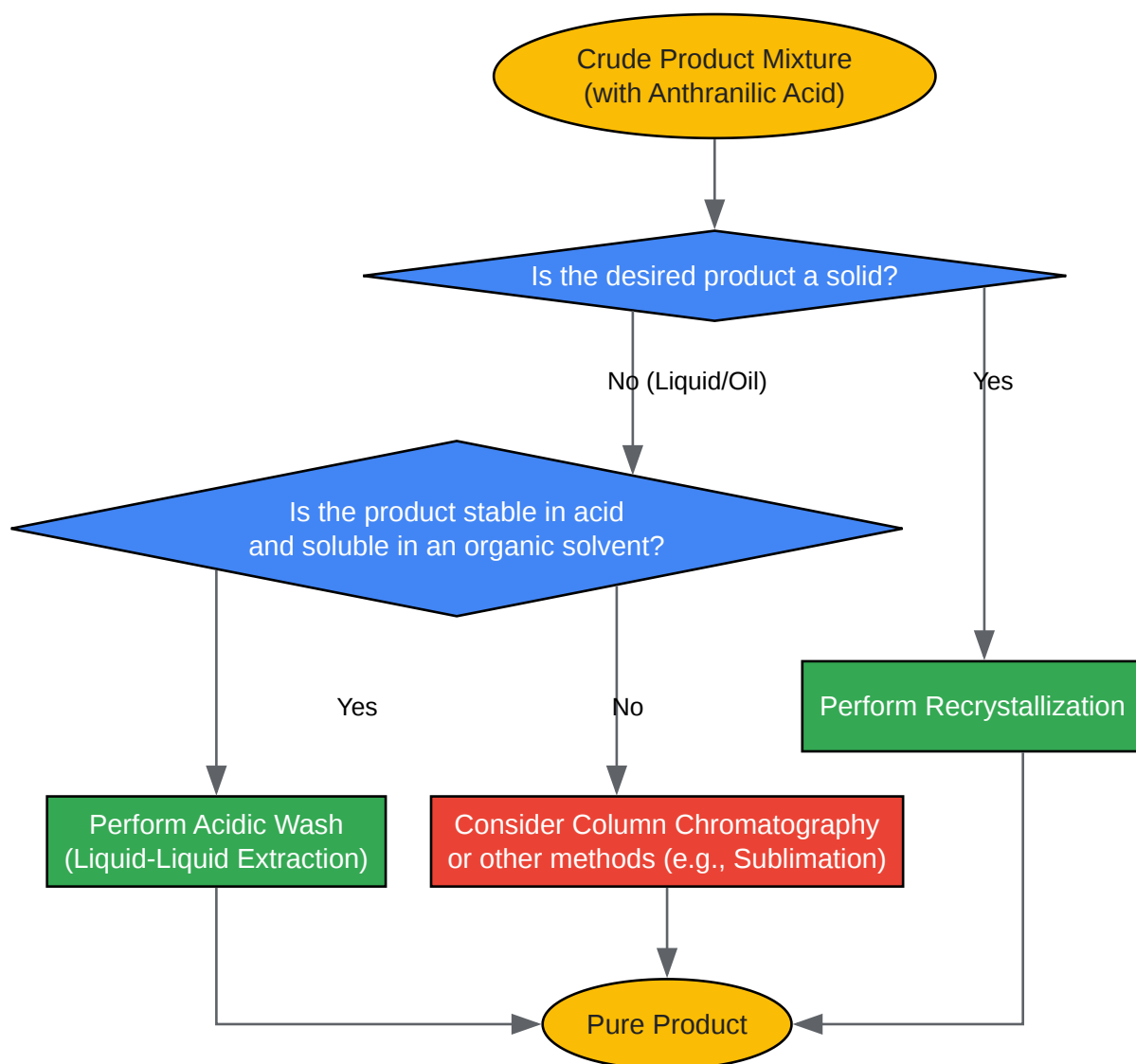
Protocol 2: Purification by Recrystallization

This method is suitable for solid products where a solvent can be found that dissolves the product well at high temperatures and poorly at low temperatures, while anthranilic acid has different solubility properties.

- **Solvent Selection:** Choose a suitable solvent (e.g., water or ethanol). The ideal solvent should not react with your compound.

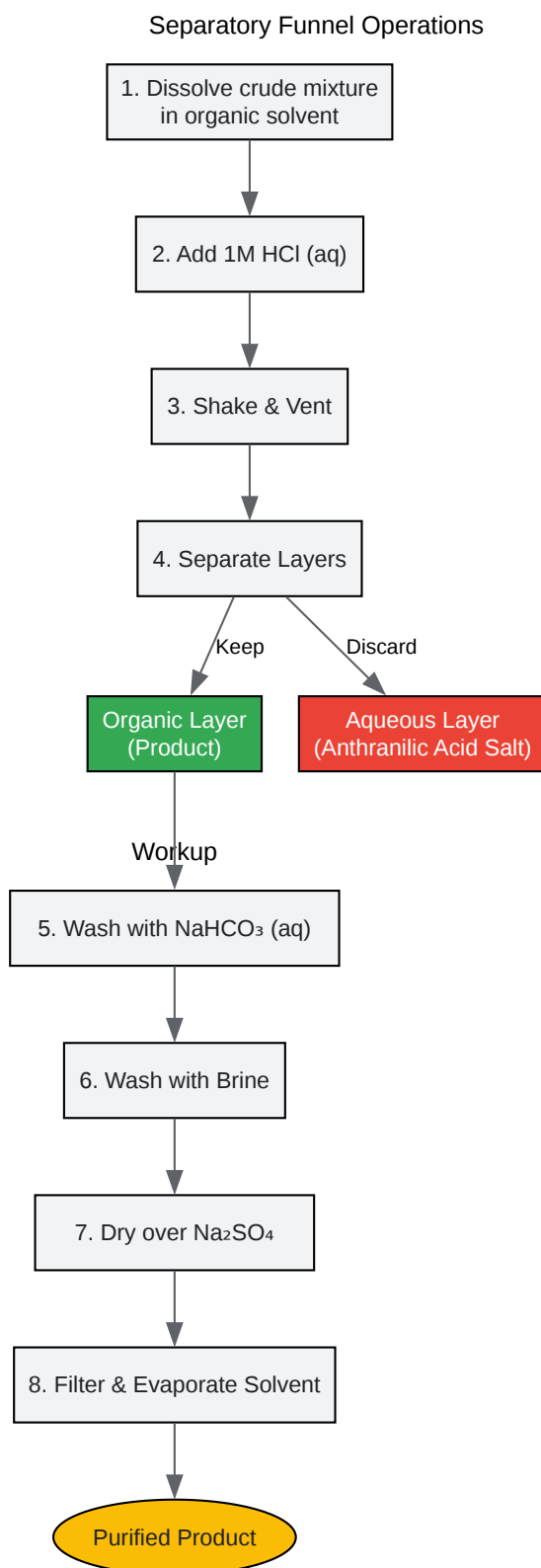
- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[\[6\]](#)
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[\[9\]](#)
- **Hot Filtration (Optional):** If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.[\[9\]](#)
- **Washing:** Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals completely to remove all traces of solvent.

Visualizations



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Caption: Decision workflow for selecting a purification method.



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Caption: Experimental workflow for an acidic wash purification.

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- To cite this document: BenchChem. [Removing unreacted anthranilic acid from the product mixture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329779#removing-unreacted-anthranilic-acid-from-the-product-mixture]

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